1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid

Catalog No.
S3316217
CAS No.
1389315-09-6
M.F
C11H16F2O2
M. Wt
218.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-ca...

CAS Number

1389315-09-6

Product Name

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid

IUPAC Name

1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid

Molecular Formula

C11H16F2O2

Molecular Weight

218.24

InChI

InChI=1S/C11H16F2O2/c12-11(13)5-3-10(4-6-11,9(14)15)7-8-1-2-8/h8H,1-7H2,(H,14,15)

InChI Key

MQWUJRHBDJGUTQ-UHFFFAOYSA-N

SMILES

C1CC1CC2(CCC(CC2)(F)F)C(=O)O

Canonical SMILES

C1CC1CC2(CCC(CC2)(F)F)C(=O)O

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid has the molecular formula C11H16F2O2 and a molecular weight of approximately 218.24 g/mol. The compound features a cyclohexane ring substituted with a cyclopropylmethyl group and two fluorine atoms at the 4-position. Its predicted boiling point is around 304.2 °C, with a density of approximately 1.21 g/cm³ .

The chemical reactivity of 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is primarily influenced by the carboxylic acid functional group. This compound can undergo typical reactions associated with carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction: Conversion to alcohols or aldehydes using reducing agents.

The presence of fluorine atoms may also impart unique reactivity patterns, potentially affecting electrophilicity and nucleophilicity in various reactions.

Synthesis of 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid can be achieved through several methods:

  • Starting from cyclohexanone: A cyclopropylmethyl group can be introduced via alkylation followed by fluorination at the 4-position.
  • Using difluorocyclohexanecarboxylic acid derivatives: Modifications can be made to introduce the cyclopropylmethyl substituent through nucleophilic substitution reactions.

These methods may vary in efficiency and yield depending on the specific reagents and conditions used.

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development due to its unique structural features.
  • Agricultural chemistry: Potential use in developing agrochemicals with enhanced efficacy and reduced environmental impact.
  • Material science: Possible applications in creating novel materials with specific properties due to fluorination.

Several compounds share structural similarities with 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4,4-Difluorocyclohexanecarboxylic acidC7H10F2O2Lacks cyclopropylmethyl substituent
Cyclopropylcarboxylic acidC6H10O2Does not contain fluorine
1-Cyclopropyl-3-fluorobenzeneC9H10FAromatic structure; different functional groups

The unique combination of the cyclopropylmethyl group and difluorination sets 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid apart from these similar compounds, potentially granting it distinct physical and chemical properties.

XLogP3

2.9

Dates

Modify: 2023-08-19

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